5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the triazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.
Major Products:
Oxidation: 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the interactions of triazole derivatives with biological targets. It can be used to develop new bioactive molecules with potential therapeutic applications .
Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties .
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its triazole ring and fluorophenyl group. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the fluorophenyl group can participate in hydrophobic interactions and π-π stacking .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modulate the activity of enzymes by binding to their active sites.
Receptors: It can interact with receptors on the cell surface or within the cell, affecting signal transduction pathways.
DNA/RNA: The compound can intercalate into DNA or RNA, affecting their function and stability.
Comparison with Similar Compounds
4-(3-Fluorophenyl)-1,2,4-triazole-3-thione: Similar structure but with a thione group instead of an aldehyde.
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione: Similar structure but with an amino group and a thione group.
Uniqueness: 5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This makes it a valuable intermediate for the synthesis of compounds with tailored biological and chemical properties .
Properties
Molecular Formula |
C9H6FN3O |
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Molecular Weight |
191.16 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6FN3O/c10-7-3-1-2-6(4-7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13) |
InChI Key |
SKQVCDQYDMEPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=N2)C=O |
Origin of Product |
United States |
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